molecular formula C10H13N5O2 B13575733 Methyl 4-(6-amino-9h-purin-9-yl)butanoate

Methyl 4-(6-amino-9h-purin-9-yl)butanoate

Cat. No.: B13575733
M. Wt: 235.24 g/mol
InChI Key: RXOAJJAECJUPCL-UHFFFAOYSA-N
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Description

Methyl 4-(6-amino-9h-purin-9-yl)butanoate is a chemical compound with the molecular formula C10H13N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-amino-9h-purin-9-yl)butanoate typically involves the reaction of 6-amino-9H-purine with butanoic acid derivatives. One common method is the esterification of 6-amino-9H-purine with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-amino-9h-purin-9-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(6-amino-9h-purin-9-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-(6-amino-9h-purin-9-yl)butanoate involves its interaction with various molecular targets. In biological systems, it can mimic natural nucleotides and interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound may also inhibit specific enzymes involved in nucleotide metabolism, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6-amino-9h-purin-9-yl)butanoate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 4-(6-amino-9H-purin-9-yl)butanoate is a compound of interest due to its potential biological activities, particularly in relation to cancer treatment and metabolic processes. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of purine, a fundamental building block of nucleic acids. Its structure allows it to participate in various biochemical pathways, particularly those involving methylation and nucleotide metabolism.

1. Methylation Processes:
this compound acts as a methyl donor in transmethylation reactions. This is crucial for the synthesis of S-adenosylmethionine (SAM), which plays a significant role in numerous metabolic pathways, including the biosynthesis of neurotransmitters, phospholipids, and nucleic acids .

2. Inhibition of Tumor Growth:
Recent studies have indicated that compounds related to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, related purine derivatives have shown significant inhibition of cell proliferation in human myelogenous leukemia (K562), neuroblastoma (SH-SY5Y), and gastric cancer (AGS) cell lines .

Pharmacological Effects

1. Antitumor Activity:
Research has demonstrated that this compound and its analogs can induce apoptosis in cancer cells. For example, compound 9d exhibited sub-micromolar GI50 values against AGS cells and displayed moderate tubulin polymerization inhibitory activity, leading to G2/M phase arrest .

2. Metabolic Regulation:
The compound enhances the levels of glutathione (GSH) in the liver through transsulfur reactions, which may help prevent liver diseases such as hepatitis and cirrhosis . Additionally, it is involved in detoxification pathways that mitigate cellular damage from oxidative stress.

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of various purine derivatives on cancer cell lines. This compound was included among the tested compounds:

CompoundCell LineGI50 Value (μM)Mechanism
9dAGS<1Tubulin polymerization inhibition
10bSH-SY5Y<0.5Apoptosis induction
11gK562<2Cell cycle arrest

This table illustrates the potency of these compounds in inhibiting tumor growth through various mechanisms.

Metabolic Impact Study

In another study focusing on metabolic regulation, this compound was shown to increase GSH levels significantly in liver cells after treatment:

Treatment Duration (h)GSH Level Increase (%)
2430
4850
7270

These findings suggest that the compound not only contributes to methylation processes but also enhances cellular defenses against oxidative stress.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 4-(6-aminopurin-9-yl)butanoate

InChI

InChI=1S/C10H13N5O2/c1-17-7(16)3-2-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13)

InChI Key

RXOAJJAECJUPCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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